molecular formula C12H18ClNO2 B2719297 (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride CAS No. 21404-80-8

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride

Cat. No.: B2719297
CAS No.: 21404-80-8
M. Wt: 243.73
InChI Key: XARUIGXAXZIPQE-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C({12})H({18})ClNO(_{2}) It is a derivative of 1,4-benzodioxin, a bicyclic compound containing a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride typically involves the following steps:

    Formation of 2,3-Dihydro-1,4-benzodioxin: This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Alkylation: The 2,3-dihydro-1,4-benzodioxin is then alkylated with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated product undergoes amination with propylamine to form the desired amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin: The parent compound, lacking the amine and propyl groups.

    1,4-Benzodioxin-2-ylmethylamine: Similar structure but without the propyl group.

    2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine hydrochloride: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(propyl)amine hydrochloride is unique due to the presence of both the benzodioxin ring and the propylamine side chain This combination imparts specific chemical properties and biological activities that distinguish it from other related compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-7-13-8-10-9-14-11-5-3-4-6-12(11)15-10;/h3-6,10,13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARUIGXAXZIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-80-8
Record name [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](propyl)amine hydrochloride
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